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Abstract

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene
located on chromosome 1p36, a region frequently deleted in a wide range of human cancers.
As a member of the SWI/SNF family of chromatin remodelers, CHD5 plays a pivotal role in
regulating gene expression through its influence on chromatin architecture. Its inactivation in
cancer is often not due to mutations but rather to epigenetic silencing mechanisms. This
technical guide provides an in-depth overview of the epigenetic regulation of the CHD5 gene,
focusing on DNA methylation, histone modifications, and non-coding RNA-mediated control.
Detailed experimental protocols and quantitative data are presented to serve as a valuable
resource for researchers in oncology, epigenetics, and drug development.

Introduction to CHD5 as a Tumor Suppressor

CHDS is a key regulator of cellular processes including proliferation, apoptosis, and
senescence.[1] Its role as a tumor suppressor is well-established across numerous
malignancies, including neuroblastoma, glioma, colorectal, breast, lung, and ovarian cancers.
[2][3] Loss of CHDS5 function is a significant event in tumorigenesis. Evidence suggests that
CHDS5 exerts its tumor-suppressive effects in part through the positive regulation of the
pl4ARF/p53 and p16INK4a/RB tumor suppressor pathways.[1] Overexpression of CHD5 has
been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

DNA Methylation-Mediated Silencing of CHD5
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One of the primary mechanisms for CHDS5 inactivation in cancer is the hypermethylation of
CpG islands within its promoter region. This epigenetic modification leads to transcriptional
silencing of the gene, effectively removing its tumor-suppressive function.

Quantitative Data on CHD5 Promoter Methylation

The following table summarizes the frequency of CHD5 promoter methylation in various cancer
types and the effect of demethylating agents on its expression.
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Experimental Protocol: Bisulfite Sequencing of the
CHD5 Promoter
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Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-
nucleotide resolution. The following protocol provides a general framework that can be adapted
for the CHD5 promoter.

Materials:

o Genomic DNA isolation kit

e Sodium bisulfite and hydroquinone

o DNA cleanup kit (e.g., Qiagen EpiTect Bisulfite Kit)

o PCR primers specific for the bisulfite-converted CHD5 promoter sequence
e Taq polymerase suitable for amplifying bisulfite-treated DNA
e TOPO TA cloning kit

o Bacterial competent cells

o LB agar plates with appropriate antibiotic

e Sequencing primers

Procedure:

o Genomic DNA Isolation: Isolate high-quality genomic DNA from cell lines or tissues using a
commercial kit.

« Bisulfite Conversion:
o Denature 1-2 pug of genomic DNA.

o Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and
hydroquinone. This reaction converts unmethylated cytosines to uracil, while methylated
cytosines remain unchanged.

o Incubate the reaction in the dark at 50-55°C for 12-16 hours.
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o Purify the bisulfite-treated DNA using a DNA cleanup kit to remove excess bisulfite and
other reagents.

o Desulfonate the DNA by treating with NaOH, which converts the uracil sulfonates to uracil.

o Purify the final bisulfite-converted DNA.

e PCR Amplification:

o Design PCR primers specific to the bisulfite-converted CHD5 promoter sequence. Note
that separate primer sets may be needed to amplify methylated and unmethylated alleles.

o Perform PCR using a Taq polymerase optimized for bisulfite-treated DNA.
o Run the PCR products on an agarose gel to verify amplification.

o Cloning and Sequencing:

[e]

Ligate the purified PCR products into a TOPO TA cloning vector.

o

Transform the ligation product into competent E. coli.

[¢]

Plate the transformed bacteria on selective agar plates and incubate overnight.

o

Pick individual colonies, grow overnight cultures, and isolate plasmid DNA.

[e]

Sequence the plasmid DNA using appropriate sequencing primers.
e Data Analysis:
o Align the obtained sequences to the original CHD5 promoter sequence.

o Calculate the percentage of methylation at each CpG site by counting the number of
clones with a cytosine at that position versus those with a thymine.

Histone Modifications and CHD5 Regulation

CHDS5 is an integral component of the Nucleosome Remodeling and Deacetylase (NuRD)
complex, a multi-protein machine that plays a crucial role in transcriptional repression.[6] The
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interaction of CHD5 with specific histone modifications is critical for its function.

CHDS5 Interaction with Histone Tails

» Unmodified Histone H3: The tandem plant homeodomain (PHD) fingers of CHDS5 specifically
recognize and bind to the N-terminal tail of histone H3 that is not methylated at lysine 4
(H3K4meO0). This interaction is essential for CHD5's tumor suppressor activity.[7]

e H3K27me3: The chromodomains of CHD5 have been shown to bind to histone H3
trimethylated at lysine 27 (H3K27me3), a mark associated with transcriptionally repressed
chromatin.[8]

The mutually exclusive nature of CHD3, CHD4, and CHD5 within the NURD complex suggests
that different CHD-containing NURD complexes may have distinct functions and target specific
genomic loci.

Experimental Protocol: Chromatin Immunoprecipitation
(ChIP) for CHD5

ChIP is used to identify the genomic regions where a specific protein, such as CHD5, is bound.
Materials:

e Formaldehyde (for cross-linking)

e Glycine

o Cell lysis buffer

e Nuclear lysis buffer

e Sonicator

o CHD5-specific antibody and control IgG

o Protein A/G magnetic beads

» Wash buffers (low salt, high salt, LiCl)
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Elution buffer

RNase A and Proteinase K

DNA purification kit

gPCR primers for target genomic regions
Procedure:
e Cross-linking:

o Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link
proteins to DNA.

o Quench the reaction with glycine.
e Cell Lysis and Chromatin Shearing:
o Lyse the cells to release the nuclei.
o Lyse the nuclei to release the chromatin.

o Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of
sonication conditions is critical.

e Immunoprecipitation:
o Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
o Incubate the chromatin with a CHD5-specific antibody or a control IgG overnight at 4°C.
o Add protein A/G beads to capture the antibody-protein-DNA complexes.

e Washes:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound proteins and DNA.
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» Elution and Reverse Cross-linking:
o Elute the chromatin complexes from the beads.

o Reverse the cross-links by incubating at 65°C for several hours in the presence of high

salt.
o DNA Purification:
o Treat the samples with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using a commercial kit.
e Analysis (ChIP-gPCR):

o Perform quantitative PCR using primers specific for genomic regions of interest to
determine the enrichment of CHDS5 at these sites.

Non-Coding RNA-Mediated Regulation of CHD5

MicroRNAs (miRNAs) are small non-coding RNAs that can post-transcriptionally regulate gene
expression by binding to the 3'-untranslated region (3'-UTR) of target mMRNAs, leading to their
degradation or translational repression. Several miRNAs have been identified that directly
target CHD5.

Quantitative Data on miRNA-Mediated CHD5 Regulation

The following table summarizes the effects of specific miRNAs on CHD5 expression.
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Effect on
. . CHD5
miRNA Cancer Type Cell Line . Reference(s)
Expression/Ac

tivity

50% decrease in
CHDS5 protein

) Colorectal level; >90%
miR-211 HCT-116 ) [41[9]
Cancer decrease in
luciferase

reporter activity

Almost complete
miR-17 Neuroblastoma NBLS reduction of [2][10]
CHDS protein

Almost complete
miR-93 Neuroblastoma NBLS reduction of [2][10]
CHDS5 protein

Almost complete
miR-20b Neuroblastoma NBLS reduction of [2][10]
CHDS5 protein

Significant
) downregulation
miR-106b Neuroblastoma NLF [2]
of CHD5 3'-UTR

reporter

Significant
) downregulation
miR-204 Neuroblastoma NLF, SY5Y [2]
of CHD5 3'-UTR

reporter

Significant
) downregulation
miR-3666 Neuroblastoma NLF, SY5Y [2]
of CHD5 3-UTR

reporter
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Experimental Protocol: Luciferase Reporter Assay for
MiRNA Targeting

This assay is used to validate the direct interaction between a miRNA and the 3'-UTR of a
target gene.

Materials:

Luciferase reporter vector containing the CHD5 3'-UTR

Expression vector for the miRNA of interest (or miRNA mimic)

Control vectors (e.g., empty luciferase vector, scrambled miRNA)

Mammalian cell line (e.g., HEK293T)

Transfection reagent

Dual-luciferase assay system
Procedure:

¢ Vector Construction: Clone the 3'-UTR of CHD5 downstream of the luciferase gene in a
reporter vector. Create a mutant version of the 3'-UTR with alterations in the predicted
mMiRNA binding site as a negative control.

e Cell Culture and Transfection:
o Plate cells in a 96-well plate.

o Co-transfect the cells with the CHD5 3'-UTR luciferase reporter vector, a Renilla luciferase
control vector (for normalization), and either the miRNA expression vector/mimic or a
control.

e Luciferase Assay:

o After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities
using a dual-luciferase assay system.
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o Data Analysis:
o Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

o Asignificant decrease in luciferase activity in the presence of the miRNA compared to the
control indicates a direct interaction between the miRNA and the CHD5 3'-UTR.

Experimental Protocol: RT-qPCR for CHD5 mRNA and
miRNA

Materials:

RNA extraction kit

Reverse transcription kit (for mMRNA and miRNA)

SYBR Green or TagMan-based gPCR master mix

Primers for CHD5 mRNA and the miRNA of interest

Primers for a reference gene (e.g., GAPDH for mRNA, U6 snRNA for miRNA)
Procedure:

» RNA Extraction: Isolate total RNA from cells or tissues.

» Reverse Transcription:

o For mRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT)
primers.

o For miRNA: Use a specific stem-loop RT primer for the miRNA of interest or a poly(A)
tailing-based method.

e PCR:

o Perform gPCR using specific primers for CHD5 and the miRNA.
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o Include a reference gene for normalization.

o Run the reactions on a real-time PCR instrument.

o Data Analysis:

o Calculate the relative expression levels using the AACt method.

Signaling Pathways Regulating and Regulated by
CHD5

The tumor suppressor p53 is a key player in the CHDS5 signaling network. Evidence suggests a
feedback loop where CHD5 can regulate p53 activity, and p53 may in turn influence CHD5
expression.

CHDS5 and the p53 Pathway

CHDS5 functions as a tumor suppressor by controlling the p19(Arf)/p53 pathway in mice, which
is homologous to the p14ARF/p53 pathway in humans.[1] Overexpression of CHD5 can
activate the p14ARF/p53 and p16INK4a/RB pathways, leading to cell cycle arrest and
apoptosis.[1] Downregulation of CHD5 by miRNAs can compromise these p53-mediated tumor-
suppressive functions.[4]

MYCN and miRNA-Mediated CHD5 Repression

In neuroblastoma, the MYCN oncogene is often amplified. MYCN can upregulate the
expression of several miRNAs, including miR-17, miR-93, and miR-106b, which in turn repress
CHD?5 expression. This creates a signaling cascade where an oncogene actively suppresses a
tumor suppressor.[2]

Visualizing CHD5 Regulatory Networks

The following diagrams, generated using the DOT language, illustrate key regulatory pathways
involving CHD?5.
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Click to download full resolution via product page

Caption: CHD5 activates the p14ARF/p53 tumor suppressor pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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